molecular formula C14H11FO B1296913 2-(4-Fluorophenyl)-1-phenylethanone CAS No. 347-91-1

2-(4-Fluorophenyl)-1-phenylethanone

Cat. No. B1296913
CAS RN: 347-91-1
M. Wt: 214.23 g/mol
InChI Key: CWYRBOMWOQXYFZ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-phenylethanone is a chemical compound that has been used in the preparation of ortho-metalated primary phenethylamines . It may be employed as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives .


Synthesis Analysis

A new fluorinated α-aminonitrile compound, namely, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile (C14H10F2N2), has been synthesized following a 'green protocol’ . The compound was characterized on the basis of its elemental, detailed spectral, and X-ray crystallographic analyses .


Molecular Structure Analysis

The equilibrium geometry of α-aminonitrile has been obtained and analyzed using the DFT-B3LYP/6-311++G (d,p) method . Vibrational and NMR analyses have been performed by comparing calculated spectra with experimental observations .


Chemical Reactions Analysis

The anti-proliferative activities of Novel series of 2-(4-fluorophenyl) imidazol-5-ones against MCF-7 breast cancer cell line were explored via in-slico studies . The Molecular docking studies between the derivatives and Polo-like kinases (Plk1) receptor proved that the derivatives of 2-(4-fluorophenyl) imidazol-5-ones bind tightly to the receptor .


Physical And Chemical Properties Analysis

The physiochemical properties of a new pyridazin-3(2H)-one derivative with potential pharmaceutical effectiveness were scrutinized via density functional theory (DFT) and molecular docking analysis . The compound 2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP) was synthesized and characterized by FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis .

Scientific Research Applications

Synthesis of Key Intermediates

  • Atorvastatin Calcium Synthesis : 2-(4-Fluorophenyl)-1-phenylethanone serves as a precursor in synthesizing 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide, a key intermediate of atorvastatin calcium, a widely used cholesterol-lowering drug (Zhang Yi-fan, 2010).

Novel Compounds Synthesis

  • N-heterocycle Substituted Derivatives : This compound is used in synthesizing novel N-heterocycle substituted phenylethanone derivatives, expanding the range of chemical compounds for various applications (Mao Ze-we, 2015).

Vibrational Analysis and Molecular Characteristics

  • Halogen Substituted Azido-phenylethanones Study : Used in the study of halogen substituted azido-phenylethanones like 4-fluoro-2-azido-1-phenylethanone (FAP) for vibrational analysis, molecular characteristics, and potential applications in nonlinear optics (NLO) materials (J. Prashanth & B. V. Reddy, 2018).

Crystal Structure Analysis

  • Crystal Structure Studies : The compound has been utilized in crystal structure analysis, contributing to the understanding of molecular arrangement and interactions in various chemical entities (S. Nagaraju et al., 2018).

Polymer Synthesis and Properties

  • Semifluorinated Poly(arylene ether) Synthesis : Involved in the synthesis of novel semifluorinated poly(arylene ether)s, which exhibit high thermal stability and good flame retardance, potentially useful in material science applications (Anindita Ghosh et al., 2012).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, causes severe skin burns and eye damage, and may be fatal if swallowed and enters airways .

Future Directions

Fluorination is considered as a possible means for alteration of conformational landscapes in molecules . The effect of fluorine substitution was studied by measuring the vibronic and vibrational spectra of gas phase 2-(4-fluorophenyl)-ethylamine (4-FPEA) by resonant two-photon ionization (R2PI) and by ionization-loss stimulated Raman spectroscopy (ILSRS) .

properties

IUPAC Name

2-(4-fluorophenyl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYRBOMWOQXYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90284731
Record name 2-(4-fluorophenyl)-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-1-phenylethanone

CAS RN

347-91-1
Record name 347-91-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38740
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-fluorophenyl)-1-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90284731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.27 ml. (42 mmoles) of 4-fluorobenzyl bromide (Compound CI) is slowly added to 928 mg. (38 mmoles) of magnesium turnings stirred in 38 ml. of anhydrous diethyl ether under nitrogen over a period of 45 minutes at a rate such that the reaction mixture gently refluxes. The reaction mixture is allowed to cool to 20°-25° C., 2.96 ml. (29 mmoles) of benzonitrile in 5 ml. of anhydrous diethyl ether is added over a period of 5 minutes, and the reaction mixture is stirred at 20°-25° C. for 3 hours, the reaction mixture being maintained under nitrogen throughout. The reaction mixture is slowly poured into ice cold 10% hydrochloric acid, and the organic phase is separated. The aqueous phase is extracted five times with diethyl ether and twice with ethyl acetate, and the organic phases are combined, washed once with saturated sodium bicarbonate solution, washed once with saturated sodium chloride solution, dried over anhydrous magnesium sulfate and evaporated at reduced pressure. The residue is dissolved in 450 ml. of hot petroleum ether, and the solution is filtered and cooled to obtain the product as an off-white solid (3.5 g.), m.p. 109°-110° C. A second crop is also obtained (0.39 g.).
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42 mmol
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29 mmol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
Y Futami, H Nishino, K Kurosawa - Bulletin of the Chemical Society of …, 1989 - journal.csj.jp
The reactions of 1-arylethene, 1,1-diarylethenes, and 1,1-diarylpropenes with iodine(III) tris(trifluoroacetate) gave 1,2-diaryl-1-alkanones, 1-aryl-2-(4-iodophenyl)-1-alkanones, benzoins…
Number of citations: 8 www.journal.csj.jp
T Okada, M Hiromura, M Otsuka, S Enomoto… - Chemical and …, 2012 - jstage.jst.go.jp
Adipocyte fatty acid binding protein (A-FABP; FABP4), which is predominantly expressed in macrophages and adipose tissue, regulates fatty acid storage and lipolysis, and is also an …
Number of citations: 12 www.jstage.jst.go.jp
SM Soria-Castro, DA Caminos, AB Penenory - RSC Advances, 2014 - pubs.rsc.org
Microwave irradiation promotes a quick aromatic nucleophilic substitution by a thermally induced electron transfer process to form new C–C bonds by the coupling of aryl radicals and …
Number of citations: 23 pubs.rsc.org
SM Crawford, PG Alsabeh… - European Journal of …, 2012 - Wiley Online Library
We report the extension and optimization of the [Pd(cinnamyl)Cl] 2 /DalPhos catalyst system, previously found effective for the mono‐α‐arylation of acetone, to the mono‐α‐arylation of a …
M Durandetti, JY Nédélec… - The Journal of Organic …, 1996 - ACS Publications
The electrochemical reduction of a mixture of aryl halides and activated alkyl halides in DMF in the presence of catalytic amount of NiBr 2 bipy leads to cross-coupling products in good …
Number of citations: 205 pubs.acs.org
C Guo, RW Wang, FL Qing - Journal of Fluorine Chemistry, 2012 - Elsevier
The palladium-catalyzed direct α-arylations of α,α-difluoroketones with diverse aryl bromides have been developed by using rac-BINAP as ligand and Cs 2 CO 3 as a mild base in …
Number of citations: 51 www.sciencedirect.com
Y Chen, R Wang, F Ba, J Hou, A Ding, M Zhou… - Journal of Saudi …, 2017 - Elsevier
A one-pot synthesis of 2,4,5-triarylated imidazoles via three-component domino reaction of 2,2-dibromo-1,2-diarylethanones, ammonium acetate, and aryl aldehydes under catalyst-free …
Number of citations: 12 www.sciencedirect.com
SM Tawati - 2011 - scholar.archive.org
I would like to thank Prof Alan Harvey and Ms. Louise Young of the Strathclyde Innovations in Drug Research for conducting the biological assay testing and Dr Tong Zhang for …
Number of citations: 0 scholar.archive.org
Q Ma - 2020 - search.proquest.com
Organofluorine compounds have gained increasing importance in medicine and material science. This is because the properties and reactivities of organic molecules can often be …
Number of citations: 0 search.proquest.com
AE Mattson - 2007 - search.proquest.com
Two new strategies have been developed to accomplish direct nucleophilic acylation reactions. In the first approach, acylsilanes are added to various electrophiles using N-heterocyclic …
Number of citations: 2 search.proquest.com

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